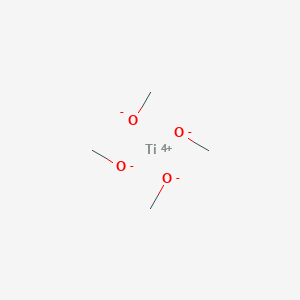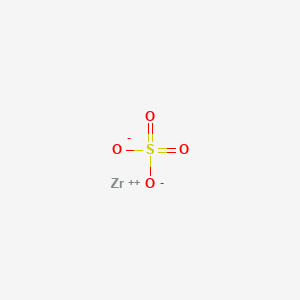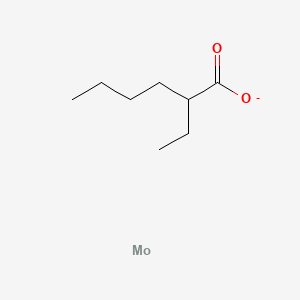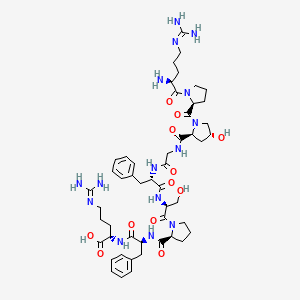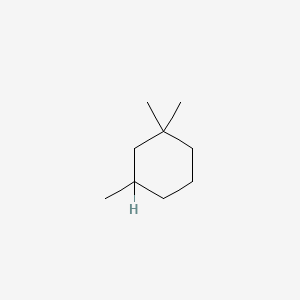
1,1,3-トリメチルシクロヘキサン
概要
説明
1,1,3-Trimethylcyclohexane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclohexane, where three methyl groups are attached to the first and third carbon atoms of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
科学的研究の応用
1,1,3-Trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. For instance, cyclohexane can be reacted with methyl iodide in the presence of a strong base like sodium hydride to yield 1,1,3-trimethylcyclohexane.
Industrial Production Methods: In industrial settings, the production of 1,1,3-trimethylcyclohexane often involves catalytic hydrogenation of precursors such as 1,1,3-trimethylcyclohexene. This process typically uses a metal catalyst like palladium or platinum under high pressure and temperature to achieve the desired product.
化学反応の分析
Types of Reactions: 1,1,3-Trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of halogenated cyclohexanes
作用機序
The mechanism of action of 1,1,3-trimethylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. Its non-polar nature allows it to interact with lipid membranes and other hydrophobic molecules, influencing their structure and function. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
- 1,1,2-Trimethylcyclohexane
- 1,2,3-Trimethylcyclohexane
- 1,3,3-Trimethylcyclohexene
Comparison: 1,1,3-Trimethylcyclohexane is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 1,1,2-trimethylcyclohexane and 1,2,3-trimethylcyclohexane, the 1,1,3-isomer exhibits different steric and electronic effects, leading to variations in its reactivity and applications. The presence of three methyl groups in specific positions also distinguishes it from 1,3,3-trimethylcyclohexene, which has a double bond in the ring structure.
特性
IUPAC Name |
1,1,3-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLJOJPIPCRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858746 | |
| Record name | 1,1,3-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,1,3-Trimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13404 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3073-66-3 | |
| Record name | 3,3,5-Trimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclogeraniolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclogeraniolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-trimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOGERANIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L13QEP2K04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1,3-trimethylcyclohexane in petroleum analysis?
A1: 1,1,3-Trimethylcyclohexane is a significant component of gasoline fractions in certain crude oils. For instance, it constitutes a notable 7.4% of the gasoline fraction in Karamai crude oil []. Analyzing its presence and concentration can provide insights into the origin and processing of petroleum products. Moreover, the ratio of 1,1,3-trimethylcyclohexane to 1,2,4-trimethylcyclohexane is investigated as a potential tool for correlating petroleum hydrocarbon sources, particularly for identifying the origin of subsurface light non-aqueous phase liquid (LNAPL) contamination [].
Q2: How can the ratios of trimethylcyclohexane isomers be used in environmental investigations?
A2: The ratios of specific trimethylcyclohexane isomers, specifically 1,2,4-trimethylcyclopentane/1,2,3-trimethylcyclopentane and 1,1,3-trimethylcyclohexane/1,2,4-trimethylcyclohexane, demonstrate resistance to aerobic biodegradation and exhibit similar solubility and volatility []. This makes them potentially valuable as indicators for tracing the source of petroleum hydrocarbon contamination in environmental samples.
Q3: Is 1,1,3-trimethylcyclohexane found in food products? If yes, how does diet influence its presence?
A3: Yes, 1,1,3-trimethylcyclohexane has been identified as a branched hydrocarbon present in the intramuscular fat of Iberian dry-cured ham []. Interestingly, the duration of the pigs' Montanera diet, which involves feeding on acorns and pasture, significantly influences the concentration of 2-butyl-1,1,3-trimethylcyclohexane in the ham. This finding suggests that dietary variations during the fattening period can lead to detectable differences in the hydrocarbon profile of the final product.
Q4: How is 1,1,3-trimethylcyclohexane utilized in organic synthesis?
A4: A chiral derivative of 1,1,3-trimethylcyclohexane serves as a crucial building block in the synthesis of ent-taxane-type diterpenoids []. This specific derivative is derived from d-camphor through a multi-step process, highlighting its versatility as a starting material for complex organic molecules with potential pharmaceutical applications.
Q5: What are the key reactions involving 1,1,3-trimethylcyclohexane studied in the context of kinetics?
A5: Researchers have extensively studied the kinetics of hydrogen abstraction reactions involving 1,1,3-trimethylcyclohexane with methyl radicals [] and tert-butoxyl radicals []. These studies provide valuable insights into the reactivity of this molecule and contribute to a better understanding of reaction mechanisms and rates in relevant chemical processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


